

Long-Term Benazepril in Veterinary Medicine: A Comparative Safety and Efficacy Guide

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Compound of Interest

Compound Name: *Benazepril*

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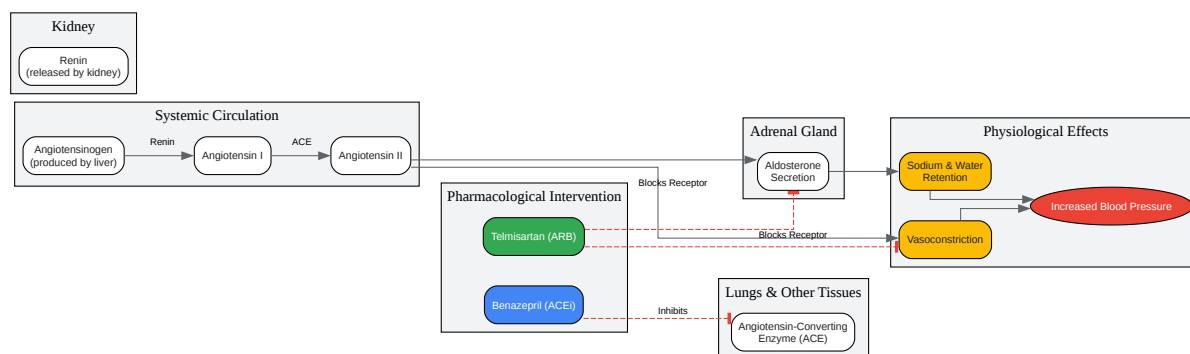
An in-depth analysis of **benazepril**'s long-term performance in treating canine congestive heart failure and feline chronic kidney disease, with comparative data against key alternatives such as telmisartan and enalapril. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies of pivotal studies, and a clear visualization of the underlying pharmacological pathways.

Executive Summary

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, has been a cornerstone in the management of cardiovascular and renal diseases in veterinary medicine for years. Its long-term administration has been shown to significantly improve survival times and quality of life in dogs with congestive heart failure (CHF) and reduce proteinuria in cats with chronic kidney disease (CKD).[1][2] This guide synthesizes data from key long-term clinical trials to provide a comparative perspective on its safety and efficacy against other commonly used therapeutics, including the angiotensin II receptor blocker (ARB) telmisartan and another ACE inhibitor, enalapril. The evidence indicates that while **benazepril** is a safe and effective option, alternatives like telmisartan may offer superior antiproteinuric effects in felines.[3][4][5]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Benazepril exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The resulting decrease in angiotensin II leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure and fluid retention.[6] This mechanism is crucial in managing the pathophysiology of both congestive heart failure and chronic kidney disease.



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Fig. 1: The Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention for **Benazepril** and **Telmisartan**.

Long-Term Efficacy Comparison Canine Congestive Heart Failure (CHF)

The "BENCH" study, a multicenter, prospective, randomized, double-blinded, placebo-controlled trial, provides the most robust long-term data for **benazepril** in dogs with CHF due to

chronic valvular disease (CVD) or dilated cardiomyopathy (DCM).[1]

Efficacy Endpoint	Benazepril Group	Placebo Group	Statistical Significance
Mean Survival Time	428 days	158 days	p < 0.05
Survival Rate at 1 Year	49%	20%	p < 0.05
Reduction in Risk of Worsening Heart Failure	46%	-	p < 0.05
Improved Exercise Tolerance (at day 28)	Yes	No	p < 0.05

Table 1: Key Efficacy Findings of the BENCH Study in Dogs with CHF.[1]

Feline Chronic Kidney Disease (CKD)

Long-term studies in cats with CKD have focused on **benazepril**'s ability to reduce proteinuria, a key factor in the progression of renal disease. A pivotal study compared the efficacy of **benazepril** with the angiotensin II receptor blocker (ARB), telmisartan.

Efficacy Endpoint (at Day 180)	Benazepril Group	Telmisartan Group	Statistical Significance
Change in Urine Protein-to-Creatinine (UP/C) Ratio	-0.02 ± 0.48	-0.05 ± 0.31	p = 0.136 (not significant) vs. p = 0.016 (significant)
Cats Changing from Proteinuric to Borderline/Non-proteinuric	30.8%	57.2%	Not explicitly stated, but difference is notable

Table 2: Comparison of **Benazepril** and Telmisartan in Cats with CKD.[4][7]

These findings suggest that while both drugs are well-tolerated, telmisartan may be more effective in reducing proteinuria in cats with CKD.[3][4][5]

Proteinuric Chronic Kidney Disease in Dogs

A study comparing **benazepril** and enalapril in dogs with proteinuric CKD, when administered with a renal diet, found that enalapril provided a more significant reduction in the Urine Protein-to-Creatinine (UPC) ratio.

Efficacy Endpoint (UPC Ratio)	Benazepril Group (plus renal diet)	Enalapril Group (plus renal diet)	Statistical Significance
UPC Ratio at Day 60, 90, and 150	No significant change from randomization	Significantly lower than benazepril group and randomization	p < 0.05

Table 3: Comparison of **Benazepril** and Enalapril in Dogs with Proteinuric CKD.[8]

Long-Term Safety and Tolerability

Benazepril is generally well-tolerated in both dogs and cats for long-term use.[9][10] The most commonly reported adverse effects are mild and often transient.

Species	Common Adverse Effects	Less Common/Rare Adverse Effects
Dogs	Transient vomiting, incoordination, signs of fatigue. [11]	Hypotension, lethargy, diarrhea, anorexia.[10][12]
Cats	Increased plasma creatinine concentrations at the start of therapy (often transient and related to hemodynamic changes).[11]	Vomiting, diarrhea, lack of appetite.[10]

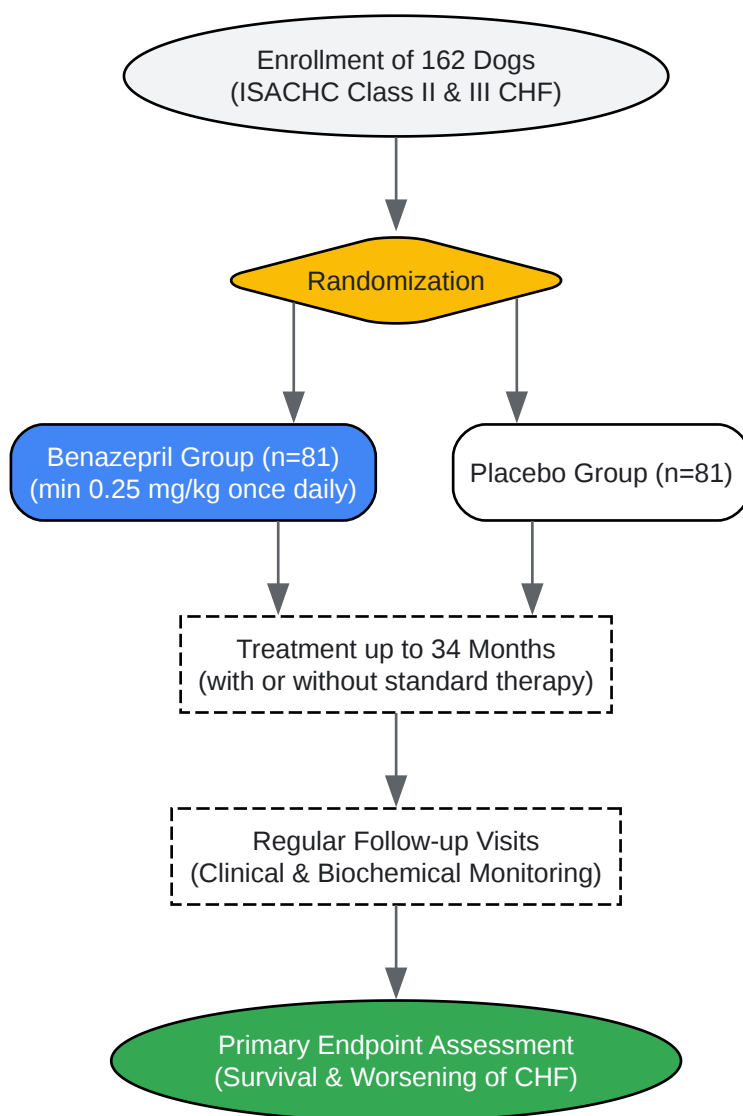
Table 4: Common and Less Common Adverse Effects of Long-Term **Benazepril** Use.

In the BENCH study, dogs treated with **benazepril** had a similar frequency of undesirable clinical events as the placebo group but experienced fewer biochemical disturbances, such as increases in plasma urea or creatinine.^[1] A long-term tolerability study of the same cohort found that significantly fewer **benazepril**-treated dogs had creatinine levels above 124 µmol/L compared to the placebo group (30% vs. 47%).^[9]

Experimental Protocols

BENCH Study: Benazepril in Canine CHF

- Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial conducted at 16 centers.
- Animals: 162 dogs with ISACHC class II and III heart failure due to chronic valvular disease or dilated cardiomyopathy.
- Treatment: **Benazepril** at a minimum dosage of 0.25 mg/kg or a matched placebo was administered orally once daily for up to 34 months. This was either as a monotherapy or as an add-on to standard therapy (diuretics, digoxin, and/or anti-arrhythmic drugs).
- Primary Endpoints: Survival time (to death or withdrawal due to worsening heart failure) and time to worsening of heart failure.
- Monitoring: Clinical examinations, including exercise tolerance and global clinical condition, were performed at regular intervals. Biochemical parameters were also monitored.^[1]



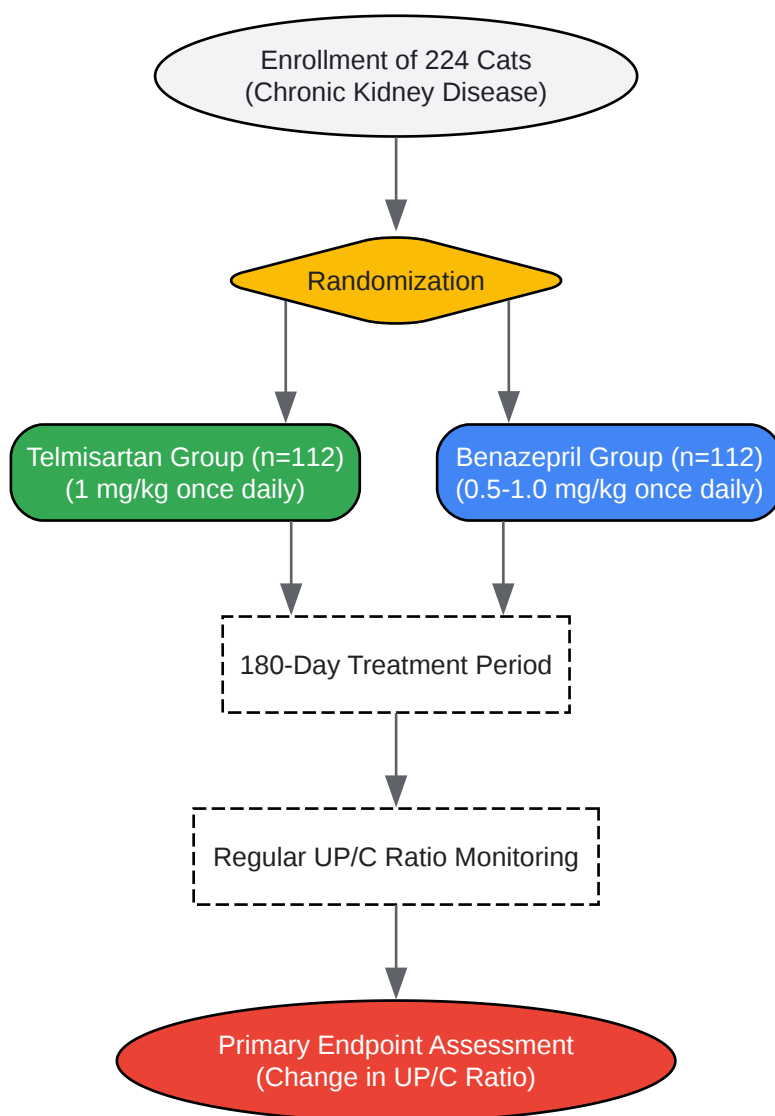
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Fig. 2: Experimental workflow for the BENCH study.

Comparative Study: Benazepril vs. Telmisartan in Feline CKD

- Study Design: A prospective, multicenter, controlled, randomized, parallel-group, blinded clinical trial with a noninferiority design.
- Animals: 224 client-owned adult cats with chronic kidney disease.

- Treatment: Cats were allocated in a 1:1 ratio to receive either telmisartan (1 mg/kg; n=112) or **benazepril** (0.5-1.0 mg/kg; n=112) orally once daily.
- Primary Endpoint: Change in proteinuria, assessed by the urine protein-to-creatinine (UP/C) ratio.
- Monitoring: UP/C ratios were assessed on all study days, and data were corrected for multiple comparisons.[4][5]



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Fig. 3: Experimental workflow for the comparative study of **benazepril** and telmisartan in feline CKD.

Conclusion

The long-term use of **benazepril** in veterinary medicine is supported by robust clinical evidence demonstrating its safety and efficacy, particularly in extending the lifespan of dogs with congestive heart failure and managing proteinuria in cats with chronic kidney disease. While it remains a valuable therapeutic option, comparative studies suggest that other agents, such as telmisartan in feline CKD and potentially enalapril in canine proteinuric CKD, may offer superior efficacy in specific contexts. The choice of therapy should be guided by the specific clinical presentation, species, and a thorough assessment of the available evidence. Further long-term head-to-head comparative trials are warranted to continue refining therapeutic strategies for these common and life-limiting diseases in companion animals.

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